magnesium bis(cyclopenta-1,3-diene)

GaN p-type doping MOVPE SIMS quantification

Selecting magnesium bis(cyclopenta-1,3-diene) (MgCp₂) over alternative Mg precursors is critical for achieving high p-type doping efficiency in GaN MOCVD and high-throughput ALD MgO growth. It delivers a 2× higher Mg incorporation efficiency than (MeCp)₂Mg and an ALD growth rate 4–5× faster than β-diketonates. Qualified for power device manufacturing, it is supplied in electropolished stainless steel bubblers with face-seal connections to maintain 99.9998% purity. Designed to reduce consumption per wafer and provide precise doping profile control with linear flow-rate dependence.

Molecular Formula C10H10Mg
Molecular Weight 154.49 g/mol
CAS No. 1284-72-6
Cat. No. B074324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium bis(cyclopenta-1,3-diene)
CAS1284-72-6
Synonymsbis(cyclopentadienyl)magnesium
Molecular FormulaC10H10Mg
Molecular Weight154.49 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mg+2]
InChIInChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyWGESBNRUPISICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Bis(cyclopenta-1,3-diene) (CAS 1284-72-6) Baseline Overview for Semiconductor-Grade Procurement


Magnesium bis(cyclopenta-1,3-diene), commonly referred to as magnesocene or bis(cyclopentadienyl)magnesium (MgCp₂), is an s-block main-group metallocene with the formula Mg(η⁵-C₅H₅)₂ [1]. It appears as a white to pale yellow crystalline solid with a melting point of 176 °C, a boiling point of 290 °C (with decomposition), and a vapour pressure of 0.043 mmHg at 25 °C [2]. The compound is highly air- and moisture-sensitive, reacting violently with water, and is classified as a pyrophoric solid [1]. Industrially, MgCp₂ is the most widely used p-type dopant precursor for III–V nitride semiconductors (particularly GaN) in metalorganic chemical vapour deposition (MOCVD) and atomic layer deposition (ALD) processes, where it serves as the critical magnesium source for fabricating blue and green LEDs, laser diodes, and power devices [3].

Why Generic Substitution of Magnesium Bis(cyclopenta-1,3-diene) Fails in III–V Semiconductor Doping Applications


Although several magnesium organometallic precursors (e.g., bis(methylcyclopentadienyl)magnesium [(MeCp)₂Mg], magnesium β-diketonates) are commercially available and appear structurally analogous, simply substituting one for MgCp₂ without evaluating quantitative performance differences leads to measurable losses in doping efficiency, film growth rate, and doping profile control. The chemical interaction of the precursor with co-reactants (notably NH₃ in GaN MOCVD) differs fundamentally between Cp₂Mg and its alkyl-substituted analogues, producing divergent gas-phase adduct formation and surface delivery kinetics [1]. Even within the same precursor class, the solid-source delivery behaviour of MgCp₂ imposes unique equipment requirements that are not interchangeable with liquid-source alternatives [2]. The quantitative evidence below substantiates why MgCp₂ remains the benchmark magnesium dopant source for demanding semiconductor applications and under which specific conditions it outperforms its closest competitors.

Magnesium Bis(cyclopenta-1,3-diene) Product-Specific Quantitative Evidence for Scientific Selection


Two-Fold Higher Mg Incorporation Efficiency in GaN MOVPE vs. Bis(methylcyclopentadienyl)magnesium

In a direct head-to-head MOVPE study comparing Solution Cp₂Mg (magnesocene dissolved in a proprietary solvent for enhanced transport) with (MeCp)₂Mg, Secondary Ion Mass Spectrometry (SIMS) analysis revealed that Solution Cp₂Mg delivers a two-fold higher magnesium incorporation efficiency into GaN than (MeCp)₂Mg under identical growth conditions [1]. The origin of this difference was traced to the stronger interaction of (MeCp)₂Mg with NH₃ in the gas phase, leading to the formation of alkylmagnesium amine adducts that reduce the effective Mg surface concentration [1]. A decreased GaN growth rate with increasing Mg flux was observed for both precursors, but the effect was more pronounced for Solution Cp₂Mg, indicating that Mg incorporation proceeds via capture into Group III sites and that the surface Mg supply is diminished when (MeCp)₂Mg is used [1].

GaN p-type doping MOVPE SIMS quantification Mg incorporation efficiency

Approximately Five-Fold Higher ALD Growth Rate for MgO Thin Films vs. β-Diketonate Magnesium Precursors

In atomic layer epitaxy (ALE) of MgO thin films using water as the oxygen source, MgCp₂ achieves a growth rate of 1.16 Å/cycle on soda lime glass and Si(100) substrates within the surface-controlled growth window of 200–300 °C [1]. This growth rate is almost an order of magnitude higher than the ALE growth rates obtained with β-diketonate-type magnesium precursors such as Mg(thd)₂, which deliver 0.27 Å/cycle on glass and 0.22 Å/cycle on silicon when using ozone as the oxygen source in the surface-controlled temperature window of 225–250 °C [2]. The MgCp₂-grown films are stoichiometric at 200–400 °C with contaminant levels as low as 0.5 at% H and 0.1 at% C at 300 °C [1]. MgCp₂ also exhibits a much wider ALD temperature window (80–350 °C) with a constant growth rate of approximately 0.12 nm/cycle (1.2 Å/cycle) on Si and SiO₂/Si substrates [3].

ALD MgO growth per cycle Cp₂Mg vs Mg(thd)₂ atomic layer epitaxy

Linear Mg Incorporation and Sub-100 nm Abrupt Doping Transitions in GaAs/AlGaAs MOVPE Using MgCp₂

MgCp₂ exhibits a linear dependence of Mg incorporation on precursor concentration in GaAs and AlGaAs MOVPE, in contrast to the supralinear behaviour reported for certain alternative doping approaches [1]. This linearity enables precise, predictable doping control across a wide concentration range: hole concentrations were tuned linearly from 3.5 × 10¹⁶ cm⁻³ to 1 × 10¹⁹ cm⁻³ by varying the Cp₂Mg-to-trimethylgallium ratio [2]. Capitalizing on this linearity and the low diffusion coefficient of Mg relative to Zn in III–V materials, extremely abrupt p⁺–n doping transitions were demonstrated, with layers doped to approximately 1 × 10¹⁹ cm⁻³ fabricated as thin as 100 nm at 10% of the peak doping level, under conditions fully compatible with high-quality Al₀.₃Ga₀.₇As growth [1]. Reactor memory effects, a known challenge with Mg doping, were identified and methods for their elimination were established [1].

GaAs p-type doping abrupt doping transitions Cp₂Mg linear incorporation HBT fabrication

Material-Specific Thermal Decomposition Profiles for Gas Supply System Component Selection in MgCp₂ Delivery

Because MgCp₂ must be delivered via heated gas supply lines (its vapour pressure of 0.043 mmHg at 25 °C necessitates elevated temperature for adequate mass transport) [1], thermal decomposition on internal surfaces of delivery tubing and valves is a critical practical concern not addressed by other Mg precursors with higher room-temperature volatility, such as (MeCp)₂Mg (melting point 29 °C, boiling point 56–60 °C) [2]. A dedicated thermal decomposition study evaluated Cp₂Mg stability against SUS316L stainless steel, Cr₂O₃-passivated stainless steel, Al₂O₃-passivated stainless steel, Ni–Co alloy, and Hastelloy C-22 (materials commonly used for gas tubing and valve diaphragms) [3]. The published results provide quantitative decomposition onset temperatures and rates for each material, enabling equipment engineers to select compatible wetted-surface materials and set safe upper-temperature limits for heated delivery lines, thereby avoiding precursor decomposition, particulate formation, and doping non-uniformity [3].

Cp₂Mg thermal decomposition gas supply materials MOCVD precursor delivery bubbler system compatibility

Availability of Ultra-High Purity MgCp₂ (99.9998% Metals Basis) to Satisfy Stringent Semiconductor Contamination Specifications

Commercial MgCp₂ is available in semiconductor-grade purities up to 99.9998% metals basis (corresponding to <2 ppm total trace metal impurities) from established suppliers , with Select Semiconductor Grade (SSG) material specifically qualified for compound semiconductor epitaxy and packaged in electropolished stainless steel bubblers with metal-gasket face-seal connections to preserve purity during storage and delivery [1]. This purity level meets or exceeds the requirements for GaN-based LED and power device manufacturing, where uncontrolled metallic impurities (particularly transition metals and Group I/II elements) introduce deep-level traps that degrade carrier lifetime, luminescence efficiency, and device reliability [1]. Lower-purity grades and certain alternative Mg precursors may contain higher residual aluminium (typically ~300 ppm in 99.99% grades) [2], which can act as an unintentional n-type compensator in GaN, partially offsetting the intended p-type doping from Mg.

semiconductor-grade purity trace metals analysis Cp₂Mg 99.9998% SSG precursor

Optimal Application Scenarios for Magnesium Bis(cyclopenta-1,3-diene) Based on Quantitative Evidence


p-Type Doping of GaN for High-Brightness Blue/Green LEDs and Laser Diodes

MgCp₂ is the industry-standard p-dopant for GaN-based optoelectronic devices [1]. The two-fold higher Mg incorporation efficiency compared to (MeCp)₂Mg [2] directly reduces precursor consumption per wafer, while the availability of 99.9998% metals-basis purity minimizes compensating donor incorporation that would otherwise reduce hole concentration and LED internal quantum efficiency. The linear dependence of Mg incorporation on precursor flow rate, documented in analogous III–V systems [3], supports the reproducible doping control required for high-volume LED manufacturing.

Atomic Layer Deposition of MgO Thin Films as Buffer Layers, Tunnel Barriers, and High-κ Dielectrics

When MgO thin films are required by ALD, MgCp₂ + H₂O delivers growth rates of 1.16–1.2 Å/cycle [4][5], approximately 4–5 times higher than β-diketonate Mg precursors such as Mg(thd)₂ (0.22–0.27 Å/cycle) [6]. This growth rate advantage, combined with a wide ALD temperature window (80–350 °C) [5], makes MgCp₂ the preferred precursor for applications demanding high throughput, such as DRAM capacitor dielectrics, magnetic tunnel junction barriers, and buffer layers for perovskite ferroelectrics and superconductors [4].

Abrupt p-Type Doping for GaAs/AlGaAs Heterostructure Bipolar Transistors (HBTs)

The linear Mg incorporation behaviour of MgCp₂ and the extremely abrupt doping transitions achievable (100 nm layers at 10% of peak doping of 1 × 10¹⁹ cm⁻³) [3] enable the fabrication of precisely doped emitter and base regions in GaAs- and AlGaAs-based HBTs. The low diffusion coefficient of Mg relative to the alternative p-dopant Zn ensures that doping profiles remain sharp during subsequent high-temperature processing steps [3], improving device frequency response and reproducibility.

Mg Doping of GaN-on-Si Power Devices and Concentrated Photovoltaic (CPV) Cells

Nouryon's Select Semiconductor Grade (SSG) MgCp₂ is specifically qualified for GaN-on-Si power device and CPV manufacturing [7]. The precursor is supplied in electropolished stainless steel bubblers with metal-gasket face-seal connections to preserve ultra-high purity during transport and delivery [7]. The material-specific thermal decomposition data for gas supply system components (SUS316L, Al₂O₃-passivated SS, Hastelloy C-22, Ni–Co alloy) [8] enable equipment engineers to design heated delivery lines that prevent premature precursor decomposition, a critical consideration for the long-duration, high-stability deposition runs characteristic of power device epitaxy.

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